methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
This compound belongs to the pyrazolone class, characterized by a conjugated system with a (4Z)-stereochemistry. Its structure includes a 4-methoxyphenyl group at position 1, a sulfamoylphenylaminoethylidene moiety at position 4, and a methyl acetate substituent at position 2. The compound’s synthesis likely involves condensation of pyrazolone precursors with sulfamoylaniline derivatives, followed by esterification .
Properties
Molecular Formula |
C21H22N4O6S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(4-sulfamoylphenyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C21H22N4O6S/c1-13(23-14-4-10-17(11-5-14)32(22,28)29)20-18(12-19(26)31-3)24-25(21(20)27)15-6-8-16(30-2)9-7-15/h4-11,24H,12H2,1-3H3,(H2,22,28,29) |
InChI Key |
SYYXDIXZTRUNNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)S(=O)(=O)N)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 4-sulfamoylbenzaldehyde under acidic conditions to introduce the sulfamoylphenyl group. Finally, the esterification of the resulting compound with methanol yields the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The acetate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying pharmacokinetic properties or generating active metabolites.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| 1M NaOH, aqueous ethanol, reflux | [(4Z)-1-(4-Methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetic acid | 85% | |
| 0.5M HCl, THF, 60°C | Partial hydrolysis observed with mixed ester/acid intermediates | 62% |
This reaction’s efficiency depends on steric hindrance from the pyrazole ring and electronic effects of the sulfamoyl group.
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl (-SO₂NH₂) moiety participates in nucleophilic reactions, particularly with alkyl halides or acyl chlorides, forming derivatives with altered solubility and target affinity.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Benzyl chloride | K₂CO₃, DMF, 80°C | N-Benzyl-sulfamoyl derivative | Enhanced lipophilicity |
| Acetyl chloride | Pyridine, 0°C → RT | N-Acetyl-sulfamoyl derivative | Prodrug synthesis |
Substitutions at the sulfamoyl nitrogen are slower compared to aliphatic amines due to resonance stabilization .
Cycloaddition Reactions
The conjugated enamine system (C=N) participates in [3+2] cycloadditions with nitrile oxides or azides, forming pyrazole or triazole hybrids.
| Dipolarophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Phenyl nitrile oxide | Toluene, 110°C | Isoxazoline-fused pyrazole | >90% (1,3-dipolar) |
| Sodium azide | Cu(I), DMF, 100°C | Triazole-linked pyrazole | 78% |
These reactions expand the compound’s scaffold diversity for structure-activity relationship (SAR) studies .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methoxy group.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C → RT | 3-Nitro-4-methoxyphenyl derivative | 70% |
| SO₃/H₂SO₄ | 50°C, 2h | 3-Sulfo-4-methoxyphenyl derivative | 65% |
Methoxy groups direct electrophiles to the ortho/para positions, but steric effects from the pyrazole core limit reactivity.
Oxidation of the Enamine Moiety
The ethylidene-enamine group (C=N) is susceptible to oxidation, forming an imino-oxazole or degrading to carbonyl compounds.
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂, AcOH | RT, 12h | Imino-oxazole derivative | Partial ring expansion |
| KMnO₄, acidic | 60°C | 5-Oxo-pyrazole fragment | Degradation pathway |
Oxidation pathways are highly sensitive to pH and temperature .
Complexation with Metal Ions
The sulfamoyl and carbonyl groups act as ligands for transition metals, forming chelates with potential catalytic or therapeutic applications.
| Metal Salt | Conditions | Complex | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) acetate | Methanol, RT | Cu(II)-sulfamoyl chelate | 8.2 |
| Fe(III) chloride | Aqueous ethanol, 50°C | Fe(III)-pyrazole complex | 6.7 |
Metal complexes exhibit altered redox properties compared to the parent compound .
Photochemical Reactions
UV irradiation induces [4π] electrocyclization in the enamine system, generating bicyclic intermediates.
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 365 nm | Acetonitrile | Bicyclic pyrazolo-oxazine | 0.45 |
Photostability studies indicate degradation under prolonged UV exposure (>4h).
Key Reactivity Trends
-
Steric Effects : Bulky substituents on the pyrazole ring reduce reaction rates (e.g., ester hydrolysis slows by 40% compared to simpler analogs).
-
Electronic Effects : Electron-withdrawing sulfamoyl groups enhance electrophilic substitution but hinder nucleophilic attacks .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve cycloaddition yields by stabilizing dipolar intermediates .
This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing bioactive molecules, though optimization of conditions is essential to minimize side reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate exhibit promising anticancer properties. For instance, studies on substituted pyrazoles have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancer .
Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. Similar derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, showing efficacy that surpasses conventional antibiotics . The presence of the sulfamoyl group in the compound enhances its interaction with bacterial enzymes, potentially leading to effective treatments for resistant strains.
Anti-inflammatory Effects
Research has indicated that pyrazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases such as arthritis . The incorporation of specific functional groups can modulate these effects, providing a pathway for developing targeted anti-inflammatory agents.
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study on Pyrazole Derivatives (2022) | Demonstrated significant anticancer activity against leukemia cells | Supports the use of similar structures in cancer therapy |
| Antibacterial Testing (2023) | Showed effectiveness against multiple bacterial strains | Highlights potential for new antibiotic development |
| Anti-inflammatory Assessment (2022) | Indicated reduction in inflammatory markers in animal models | Suggests application in chronic inflammatory conditions |
Mechanism of Action
The mechanism of action of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Sulfamoyl vs.
- Methoxy vs. Halogen Substituents: The 4-methoxyphenyl group in the target compound offers electron-donating effects, contrasting with the electron-withdrawing 4-fluoroanilino group in ’s derivative. This difference could modulate redox stability and metabolic pathways .
- Ester Variations: The methyl acetate in the target compound vs. ethyl propanoate in ’s structure may influence lipophilicity and bioavailability. Smaller ester groups (e.g., methyl) typically enhance solubility .
Biological Activity
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex pyrazole derivative that has garnered attention due to its potential biological activities. This compound's structure suggests a range of pharmacological effects, particularly in anti-inflammatory and analgesic pathways, as well as possible applications in treating various diseases.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 444.52 g/mol. The presence of methoxy and sulfonamide groups enhances its biological activity by potentially increasing solubility and bioavailability.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 1: COX Inhibition Potency of Pyrazole Derivatives
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Methyl [(4Z)... | TBD | TBD |
| Celecoxib | 0.4 | COX-2 |
| Rofecoxib | 0.011 | COX-2 |
Studies have shown that modifications in the pyrazole structure can lead to significant differences in COX inhibitory activity, suggesting that methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo...] could exhibit similar or enhanced effects compared to existing NSAIDs like Celecoxib and Rofecoxib .
Anticancer Activity
Research indicates that pyrazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to target specific cancer pathways makes it a candidate for further investigation in cancer therapy.
Case Study:
In vitro studies on various cancer cell lines demonstrated that pyrazole derivatives could reduce cell viability significantly. For example, one study reported an IC50 of 15 μM for a related compound against breast cancer cells .
Neuroprotective Effects
The neuroprotective potential of pyrazole compounds has also been explored, particularly their ability to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. The presence of phenolic groups in the structure may enhance these effects by promoting interactions with AChE.
Table 2: Acetylcholinesterase Inhibition of Pyrazole Derivatives
| Compound | IC50 (nM) |
|---|---|
| Methyl [(4Z)... | TBD |
| Compound A | 66.37 |
| Compound B | 43.72 |
Studies indicate that structural modifications can lead to increased potency against AChE, suggesting that further optimization of methyl [(4Z)... could yield promising neuroprotective agents .
Q & A
Basic: What are the common synthetic routes for preparing methyl [...] acetate?
Answer:
The synthesis typically involves a multi-step approach:
Cyclocondensation : React ethyl acetoacetate with substituted hydrazines (e.g., phenylhydrazine derivatives) to form the pyrazolone core. This step is critical for establishing the 4,5-dihydro-1H-pyrazol-5-one scaffold .
Functionalization : Introduce the sulfamoylphenyl and methoxyphenyl groups via nucleophilic substitution or condensation. For example, the Vilsmeier-Haack reaction is used for formylation of intermediates .
Acylation : Attach the methyl acetate moiety using acetyl chloride or similar reagents under basic conditions .
Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC.
Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
Answer:
- X-ray crystallography : Resolves stereochemistry (e.g., Z/E configuration at the ethylidene group) and confirms bond angles/distances in the pyrazole ring .
- NMR spectroscopy :
- IR spectroscopy : Detects key functional groups (e.g., C=O stretch at 1650–1750 cm, N-H bend at 3300–3500 cm) .
Advanced: How can flow chemistry optimize the synthesis of intermediates?
Answer:
- Design of Experiments (DoE) : Use statistical models to optimize reaction parameters (e.g., temperature, residence time, reagent stoichiometry) in continuous-flow systems. For example, Omura-Sharma-Swern oxidation can be adapted for diazo intermediates under flow conditions to enhance yield and safety .
- Process Integration : Combine multiple steps (e.g., cyclocondensation and acylation) in a single flow reactor to reduce purification bottlenecks .
Advanced: How to resolve contradictions between biological activity and structural predictions?
Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., halogenated methoxyphenyl or sulfamoyl groups) and compare their activities. For example, replace the 4-methoxyphenyl group with a 4-fluorophenyl moiety to assess electronic effects on antimicrobial potency .
- Theoretical Modeling : Perform DFT calculations to correlate electron density at the pyrazole ring with observed activity. This helps identify pharmacophoric features driving efficacy .
Advanced: What mechanistic insights explain the cyclocondensation reaction’s regioselectivity?
Answer:
- Kinetic vs. Thermodynamic Control : Use temperature-dependent experiments to determine whether the reaction favors the 4,5-dihydro-1H-pyrazol-5-one product (thermodynamically stable) or alternative isomers.
- DFT Studies : Model transition states to identify steric/electronic factors favoring the observed regiochemistry. For example, bulky substituents on the hydrazine may direct cyclization to the 4-position .
Basic: What initial assays evaluate the compound’s pharmacological potential?
Answer:
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC assays) .
- Enzyme Inhibition : Assess inhibition of cyclooxygenase (COX) or carbonic anhydrase isoforms via spectrophotometric assays .
Advanced: How to characterize tautomeric equilibria in the pyrazolone core?
Answer:
- Variable-Temperature NMR : Monitor proton shifts (e.g., NH and carbonyl signals) to detect tautomeric forms (keto-enol equilibrium) .
- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to identify dominant tautomers in the solid state .
Advanced: What strategies improve solubility for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
